Irreversible Covalent Binding: Jnk-IN-8 vs. Reversible Inhibitor SP600125
Jnk-IN-8 is the first reported irreversible JNK inhibitor, forming a covalent bond with a conserved cysteine residue (Cys116 in JNK2, Cys154 in JNK1/JNK3) in the ATP-binding pocket [1]. In contrast, SP600125 is a reversible ATP-competitive inhibitor that dissociates from the kinase upon washout [2]. This mechanistic distinction has functional consequences: in cellular washout experiments, Jnk-IN-8 maintains sustained inhibition of c-Jun phosphorylation, whereas reversible inhibitors show rapid recovery of JNK activity after compound removal [1]. Co-crystal structures with JNK3 at 2.60 Å and 2.97 Å resolutions confirm the covalent adduct formation and reveal an L-shaped type I binding conformation that enables access to the cysteine residue [1].
| Evidence Dimension | Binding mechanism and washout persistence |
|---|---|
| Target Compound Data | Irreversible covalent binding; sustained inhibition after washout |
| Comparator Or Baseline | SP600125: Reversible ATP-competitive binding; activity lost after washout |
| Quantified Difference | Qualitative mechanistic difference (covalent vs. reversible); functional consequence is sustained vs. transient target engagement |
| Conditions | JNK3 co-crystal structures at 2.60 Å and 2.97 Å resolution; cellular washout assays with c-Jun phosphorylation readout |
Why This Matters
For experiments requiring sustained JNK pathway suppression (e.g., long-term cell culture treatments, washout studies to confirm on-target effects, or in vivo dosing), only an irreversible inhibitor like Jnk-IN-8 can maintain target engagement after compound clearance.
- [1] Zhang T, Inesta-Vaquera F, Niepel M, et al. Discovery of potent and selective covalent inhibitors of JNK. Chem Biol. 2012;19(1):140-154. View Source
- [2] Bennett BL, Sasaki DT, Murray BW, et al. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proc Natl Acad Sci U S A. 2001;98(24):13681-6. View Source
